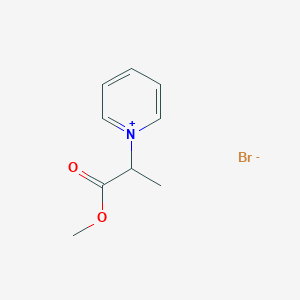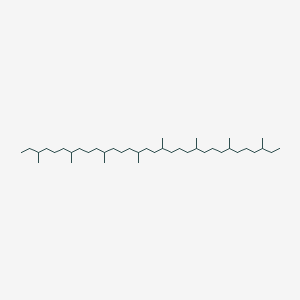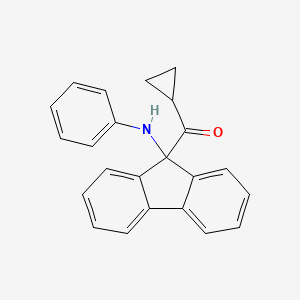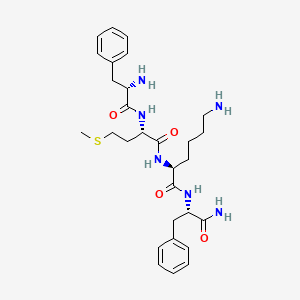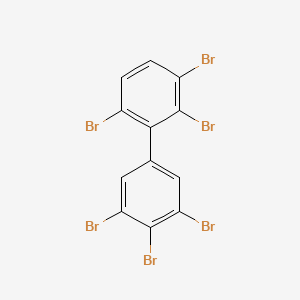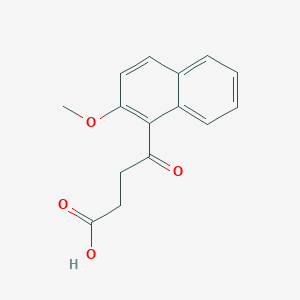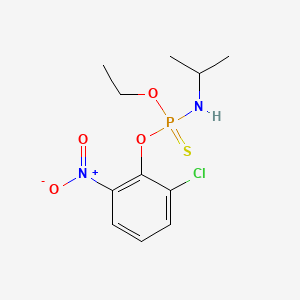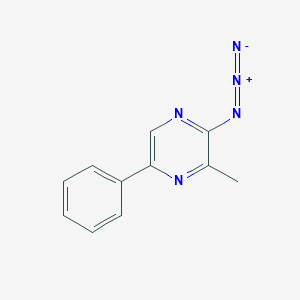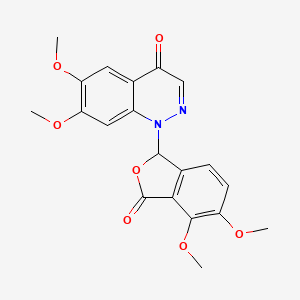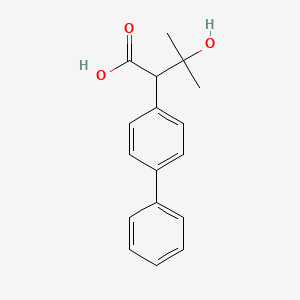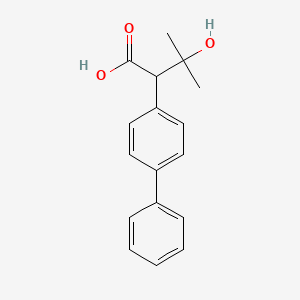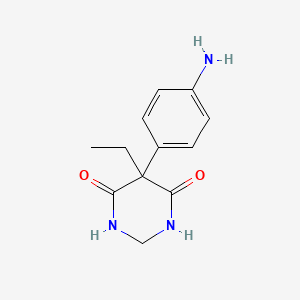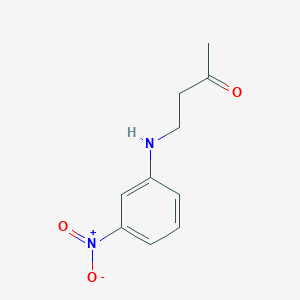
4-(3-Nitroanilino)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitroanilino)butan-2-one is an organic compound that features a nitro group attached to an aniline moiety, which is further connected to a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitroanilino)butan-2-one typically involves the reaction of 3-nitroaniline with a butanone derivative. One common method is the nucleophilic substitution reaction where 3-nitroaniline reacts with 2-butanone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitroanilino)butan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Reduction: 4-(3-Aminoanilino)butan-2-one.
Substitution: Various substituted anilino derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Nitroanilino)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Nitroanilino)butan-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential antimicrobial or anticancer effects. The butanone moiety can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
Comparison
4-(3-Nitroanilino)butan-2-one is unique due to the presence of both a nitro group and a butanone moiety, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs like 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. This structural complexity also contributes to its diverse applications in various fields.
Properties
CAS No. |
85937-42-4 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(3-nitroanilino)butan-2-one |
InChI |
InChI=1S/C10H12N2O3/c1-8(13)5-6-11-9-3-2-4-10(7-9)12(14)15/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
GOXCMUZUAJGHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCNC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


